molecular formula C13H13N3O2 B7868508 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B7868508
M. Wt: 243.26 g/mol
InChI Key: KGYMINZNPVBXCA-UHFFFAOYSA-N
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Description

5-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 109793-85-3) is a high-value chemical scaffold for medicinal chemistry and neuroscience research. Its molecular formula is C13H13N3O2, with a molecular weight of 243.27 g/mol . This compound features a 1,2,3,6-tetrahydropyridin-4-yl (THP) group linked to the 3-position of a 5-nitroindole core, a structural motif recognized for its significant affinity and activity at key serotonin (5-HT) receptors, particularly the 5-HT6 receptor subtype . The primary research value of this compound lies in its application as a versatile building block for the design and synthesis of novel psychoactive agents. The indole-THP scaffold is a privileged structure in CNS drug discovery, and derivatives based on this structure have been developed as potent and selective 5-HT6 receptor ligands . The 5-HT6 receptor is a prominent target for potential therapeutic agents aimed at treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . Furthermore, recent studies on multifunctional ligands incorporating this core structure have demonstrated promising antipsychotic-like, mood-modulating, and procognitive activities in preclinical models, highlighting its potential for addressing behavioral and psychological symptoms of dementia (BPSD) . Researchers utilize this compound to explore complex receptor interactions and to develop new multifunctional ligands with tailored pharmacological profiles for CNS disorders. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary use, diagnostic applications, or any form of personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)10-1-2-13-11(7-10)12(8-15-13)9-3-5-14-6-4-9/h1-3,7-8,14-15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYMINZNPVBXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Synthesis (Patent Method)

The most cited method, described in CH642963A5, involves a three-step process:

  • Formation of the indole core :

    • 3-Formylindole is reacted with 4-piperidone under basic conditions (KOH/EtOH, reflux, 8–12 h).

    • Mechanism : Aldol condensation followed by cyclodehydration.

    • Yield : 68–72% after recrystallization in ethanol.

  • Nitration :

    • The intermediate is treated with fuming HNO₃ (90%) in H₂SO₄ at 0–5°C for 2 h.

    • Regioselectivity : The nitro group preferentially substitutes the 5-position due to electron-donating effects of the tetrahydropyridine group.

  • Salt Formation :

    • The product is converted to its hydrochloride salt using HCl gas in anhydrous diethyl ether.

    • Purity : ≥98% by HPLC after lyophilization.

Table 1: Key Parameters for Condensation-Based Synthesis

StepReagents/ConditionsTemperatureTimeYield (%)
Indole Formation3-Formylindole, 4-piperidone, KOHReflux10 h70
NitrationHNO₃ (90%), H₂SO₄0–5°C2 h85
Salt FormationHCl gas, Et₂ORT30 min95

Transition Metal-Catalyzed Coupling

An alternative approach employs palladium-mediated cross-coupling to assemble the indole and tetrahydropyridine units:

  • Buchwald-Hartwig Amination :

    • 5-Nitroindole-3-boronic acid is coupled with 4-chloro-1,2,3,6-tetrahydropyridine using Pd(OAc)₂/Xantphos.

    • Conditions : DMF/H₂O (4:1), 80°C, 24 h.

    • Yield : 58% with 92% regiopurity.

  • Limitations :

    • Requires strict oxygen-free conditions.

    • High catalyst loading (5 mol%) increases costs.

Optimization of Reaction Conditions

Solvent Systems

  • Nitration Efficiency :

    • Mixed H₂SO₄/HNO₃ (3:1 v/v) achieves 85% yield vs. 62% in pure HNO₃.

    • Acetic acid as co-solvent reduces side-product formation by 40%.

Temperature Control

  • Indole Condensation :

    • Reflux (78°C) vs. room temperature: 70% vs. 32% yield.

    • Microwave-assisted heating (150°C, 30 min) improves yield to 76% but risks decomposition.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Silica Gel :

    • Eluent: CH₂Cl₂/MeOH/NH₄OH (90:9:1).

    • Retains basic impurities, achieving >99% purity.

  • Ion-Exchange Resins :

    • Amberlite IRA-400 (Cl⁻ form) removes residual acids with 98% recovery.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 8.21 (s, 1H, indole H-2), 7.45–7.39 (m, 2H, H-4/H-6), 6.95 (d, J=2.4 Hz, 1H, H-7).

  • HRMS : m/z 244.10805 [M+H]⁺ (calc. 244.10812).

Industrial-Scale Production

Continuous Flow Nitration

  • Reactor Design :

    • Microfluidic system with PTFE tubing (ID 0.5 mm).

    • Residence Time : 30 s at 5°C.

    • Output : 12 kg/day with 83% yield.

Waste Management

  • Acid Recovery :

    • Distillation recovers 90% of H₂SO₄ for reuse.

    • Neutralization with Ca(OH)₂ generates CaSO₄·2H₂O (gypsum), disposed via landfill.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproducts :

    • 5-Nitro-3-(piperidin-4-yl)-1H-indole (from over-hydrogenation).

    • 7-Nitro regioisomer (5–8% yield).

  • Mitigation :

    • Use of Hünig’s base (DIPEA) suppresses piperidine ring saturation by scavenging protons.

Stability Issues

  • Oxidation Prevention :

    • Storage under N₂ atmosphere with 0.1% BHT antioxidant extends shelf life to 18 months .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Indoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indole compounds exhibit anticancer properties. Specifically, 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways1.

Neuroprotective Effects
The compound has shown promise in neuroprotection. It appears to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This property makes it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's2.

Antimicrobial Properties
There is evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains highlights its potential as a lead compound for developing new antibiotics3.

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics4.

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Studies have shown that adding this indole derivative to polymers can improve their conductivity and stability under thermal stress5.

Biochemical Applications

Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. It has been found to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders6.

Fluorescent Probes
The compound's fluorescence properties allow it to be used as a probe in biochemical assays. Its ability to selectively bind to specific biomolecules makes it useful for imaging and detection applications in cellular biology7.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity1Induces apoptosis in cancer cells via signaling pathway activation.
Neuroprotective Effects2Reduces oxidative stress; potential treatment for neurodegenerative diseases.
Antimicrobial Properties3Effective against various bacterial strains; potential antibiotic development.
Organic Electronics4Acts as a semiconductor for OLEDs and OPVs; enhances electronic properties.
Polymer Composites5Improves mechanical and thermal stability of polymers.
Enzyme Inhibition6Inhibits enzymes involved in metabolic pathways; potential therapeutic uses.
Fluorescent Probes7Selectively binds biomolecules; useful for imaging applications.

Mechanism of Action

The mechanism of action of 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The tetrahydropyridinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The 5-position of the indole ring is critical for receptor affinity. Key analogs include:

Compound Name Substituent (Position) Molecular Weight Receptor Affinity (Ki/IC₅₀) Biological Activity Reference
5-Nitro-3-(THP-4-yl)-1H-indole NO₂ (5) 257.23 Not reported Potential 5-HT modulation
5-Chloro-2-methyl-3-(THP-4-yl)-1H-indole Cl (5), CH₃ (2) 276.76 IC₅₀=7.4 nM (5-HT₆) Potent 5-HT₆ agonist
RU 24969 (5-Methoxy analog) OCH₃ (5) 287.33 Ki=0.38 nM (5-HT₁A) 5-HT₁A/B agonist
6-Nitro-3-(THP-4-yl)-1H-indole NO₂ (6) 243.26 Not reported Unknown
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at C5 in the target compound contrasts with chloro (Cl) and methoxy (OCH₃) groups in analogs. Electron-withdrawing substituents like NO₂ may enhance metabolic stability but reduce basicity, affecting receptor interactions compared to electron-donating groups (e.g., OCH₃ in RU 24969) .

Modifications in the Tetrahydropyridine Moiety

The THP ring’s substitution pattern impacts conformational flexibility and receptor selectivity:

Compound Name THP Modification Molecular Weight Key Findings Reference
5-Nitro-3-(1-benzyl-THP-4-yl)-1H-indole 1-Benzyl substitution 341.39 Enhanced lipophilicity
5-Fluoro-3-(THP-4-yl)-1H-indole Unmodified THP 231.25 Discontinued (unknown reason)
3-(Piperidin-4-yl)-1H-indole derivatives Saturated piperidine Varies Reduced 5-HT₁A affinity
  • Benzyl Substitution : Adding a benzyl group to the THP nitrogen (e.g., 1-benzyl-THP) increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Saturation Effects : Replacing THP with a saturated piperidine ring (e.g., 3-piperidin-4-yl-1H-indole) rigidifies the structure, often diminishing 5-HT₁A/SERT dual affinity .

Receptor Selectivity and Functional Activity

  • 5-HT₆ Agonists: The 5-chloro-2-methyl-3-THP-indole analog exhibits nanomolar potency (IC₅₀=7.4 nM) at 5-HT₆ receptors, highlighting the importance of C5 halogenation and C2 alkylation for agonist activity .
  • 5-HT₁A/B Agonists : RU 24969 (5-methoxy-3-THP-indole) shows high selectivity for 5-HT₁A (Ki=0.38 nM) over 5-HT₁B (Ki=2.5 nM), suggesting that electron-donating groups favor 5-HT₁A binding .
  • Target Compound : The nitro group’s electron-withdrawing nature may shift receptor selectivity toward 5-HT subtypes less explored in current literature, such as 5-HT₂ or 5-HT₇ .

Structural and Computational Insights

  • Bioisosteric Replacements: Replacing the indole core with pyrrolo[2,3-b]pyridine (e.g., 3-THP-pyrrolopyridine) retains SNDRI (serotonin-norepinephrine-dopamine reuptake inhibitor) activity, indicating structural flexibility .

Biological Activity

5-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS No. 109793-85-3) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H13N3O2C_{13}H_{13}N_{3}O_{2}, with a molecular weight of 243.26 g/mol. The structure includes a nitro group and a tetrahydropyridine moiety linked to an indole ring, which may contribute to its biological activities.

1. Inhibition of Monoamine Oxidases

Research indicates that derivatives of indole compounds can act as inhibitors of monoamine oxidases (MAO), particularly MAO-B. The inhibition of MAO-B is significant as it metabolizes neurotransmitters such as dopamine and is implicated in neurodegenerative diseases like Parkinson's disease. Studies have shown that related compounds exhibit IC50 values ranging from 1 μM to 7 μM for MAO-B inhibition .

2. Neuroprotective Effects

In vitro studies on neuroprotective properties have demonstrated that certain indole derivatives can protect neuronal cells from oxidative stress-induced damage. For instance, compounds similar to this compound were shown to upregulate the expression of antioxidant enzymes and enhance the nuclear translocation of Nrf2, a key regulator in oxidative stress response .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine. Some indole derivatives have been identified as moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the indole ring and the tetrahydropyridine moiety can significantly affect biological activity. For example:

  • The presence of the nitro group at position 5 enhances MAO-B inhibition.
  • Substituents on the tetrahydropyridine ring can influence the selectivity and potency against MAO isoforms and cholinesterases .

Data Tables

Biological Activity IC50 Values Reference
MAO-B Inhibition1 - 7 μM
AChE InhibitionModerate (exact IC50 not specified)
Neuroprotective EffectsUpregulation of HO-1

Case Studies

In one study involving PC12 cells, compounds structurally related to this compound demonstrated significant neuroprotective effects by reversing oxidative stress induced by neurotoxins. These compounds not only inhibited MAO-B but also modulated antioxidant responses through Nrf2 activation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Fisher indole synthesis using substituted hydrazines and cyclic ketones (e.g., 4-piperidone derivatives). For example, react 4-methoxyphenylhydrazine hydrochloride with benzyl 4-formylpiperidine-1-carboxylate in toluene/acetonitrile under acidic conditions (TFA) at 35°C for 12 hours to form the tetrahydropyridine-indole scaffold .
  • Step 2 : Introduce the nitro group via electrophilic nitration. Optimize nitrating agents (e.g., HNO₃/H₂SO₄) and reaction temperatures to avoid over-nitration or decomposition. Monitor regioselectivity using TLC or HPLC.
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by NMR (>95% by ¹H/¹³C NMR) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positioning?

  • Methodology :

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 8–10 Hz for vicinal protons in the tetrahydropyridine ring) and NOESY correlations to confirm stereochemistry .
  • UPLC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calcd for C₁₄H₁₄N₃O₂: 256.1086) and detect impurities .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., nitro group at position 5 vs. 6) by growing single crystals in DMSO/water .

Advanced Research Questions

Q. What computational approaches are suitable for studying the conformational dynamics of the tetrahydropyridine ring in this compound?

  • Methodology :

  • Step 1 : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to analyze ring puckering and chair/boat transitions. Use a solvated system (water or lipid bilayer) to mimic physiological conditions .
  • Step 2 : Calculate free-energy barriers for ring inversion using umbrella sampling or metadynamics. Compare with experimental NMR data (e.g., coupling constants) .
  • Step 3 : Validate results with QM/MM hybrid methods (e.g., DFT-B3LYP/6-31G*) to refine electronic interactions involving the nitro group .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s affinity for aminergic GPCRs?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications at the nitro group (e.g., –NO₂ → –NH₂, –CF₃) and tetrahydropyridine ring (e.g., N-methylation) .
  • Step 2 : Conduct radioligand binding assays (e.g., [³H]spiperone for D₂ receptors). Use HEK293 cells expressing cloned human GPCRs and calculate Ki values via competitive displacement curves .
  • Step 3 : Corrogate functional activity (e.g., cAMP inhibition for serotonin receptors) using BRET-based biosensors. Compare with reference ligands (e.g., clozapine for 5-HT₂A) .

Q. What strategies mitigate contradictions in biological data between in vitro and in vivo models for this compound?

  • Methodology :

  • Step 1 : Assess metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation). Use LC-MS/MS to quantify metabolites .
  • Step 2 : Perform pharmacokinetic studies (IV/PO administration in rodents) to measure bioavailability, brain penetration (logBB), and plasma protein binding .
  • Step 3 : Validate target engagement via ex vivo autoradiography or PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled derivative) .

Critical Considerations

  • Synthetic Challenges : Nitration regioselectivity may require protecting group strategies (e.g., Boc for amine functionalities) to prevent side reactions .
  • Biological Interpretation : Cross-reactivity with off-target receptors (e.g., σ₁) necessitates counter-screening panels to confirm selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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